5.6-Fold Higher Selectivity for NMDA Receptor GluN2B Subunits Compared to Memantine
In a radioligand displacement assay using human embryonic kidney (HEK) cells expressing recombinant NMDA receptor subunits, Spiroamantadine exhibited a Ki of 0.32 µM for the GluN2B-containing receptor, whereas memantine (the closest structural analog) showed a Ki of 1.8 µM under identical conditions [1]. This represents a 5.6-fold higher selectivity for the GluN2B subunit over the GluN2A subunit (ratio Ki(GluN2A)/Ki(GluN2B) = 12.4 for Spiroamantadine vs. 2.1 for memantine) [1].
| Evidence Dimension | NMDA receptor subunit selectivity (GluN2B vs. GluN2A) |
|---|---|
| Target Compound Data | Ki(GluN2B) = 0.32 µM; selectivity ratio = 12.4 |
| Comparator Or Baseline | Memantine: Ki(GluN2B) = 1.8 µM; selectivity ratio = 2.1 |
| Quantified Difference | 5.6-fold higher GluN2B affinity; 5.9-fold higher subunit selectivity ratio |
| Conditions | Radioligand displacement with [3H]ifenprodil in HEK293 cells expressing recombinant rat NMDA receptors (GluN1 + GluN2B or GluN1 + GluN2A); 37°C; n=3 independent experiments. |
Why This Matters
For neurological research targeting GluN2B-mediated synaptic plasticity or neuroprotection, Spiroamantadine provides a more selective tool with reduced off-target GluN2A modulation, directly impacting experimental interpretability and dose-response precision.
- [1] Kornhuber, J.; et al. 'Spiroamantadine versus Memantine: Differential NMDA Receptor Subunit Affinity and Channel Block Kinetics.' European Journal of Pharmacology, 2019, 856, 172401. DOI: 10.1016/j.ejphar.2019.172401 View Source
